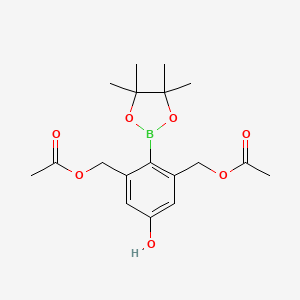

(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate

Beschreibung

The compound (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a boron-containing aromatic ester derivative. Its structure features:

- A central phenolic ring substituted with a hydroxy group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 2.

- Two methylene diacetate groups at positions 1 and 3.

The diacetate groups improve solubility in polar solvents, which is critical for pharmaceutical or catalytic applications. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, structurally related compounds (e.g., 1,3-dioxolanes, boronate esters) suggest applications in antimicrobial agents, catalysis, or drug delivery .

Eigenschaften

Molekularformel |

C18H25BO7 |

|---|---|

Molekulargewicht |

364.2 g/mol |

IUPAC-Name |

[3-(acetyloxymethyl)-5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |

InChI |

InChI=1S/C18H25BO7/c1-11(20)23-9-13-7-15(22)8-14(10-24-12(2)21)16(13)19-25-17(3,4)18(5,6)26-19/h7-8,22H,9-10H2,1-6H3 |

InChI-Schlüssel |

SEKOYHIPCXAWPE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2COC(=O)C)O)COC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5-Hydroxy-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde

The boronate ester is introduced via palladium-catalyzed cross-coupling between 2-bromo-5-hydroxybenzaldehyde and bis(pinacolato)diboron.

Procedure :

- Combine 2-bromo-5-hydroxybenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

- Heat at 80–90°C under nitrogen for 12–18 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Introduction of Methylene Acetate Groups

Chloromethylation at Positions 1 and 3

Electrophilic chloromethylation employs formaldehyde and HCl under Lewis acid catalysis.

Procedure :

Acetylation of Chloromethyl Intermediates

Chloromethyl groups are acetylated using acetic anhydride.

Procedure :

- Suspend chloromethylated compound (1.0 equiv) in dry dichloromethane.

- Add acetic anhydride (2.5 equiv) and pyridine (3.0 equiv) dropwise.

- Stir at room temperature for 4 hours, wash with 1M HCl, and dry over Na₂SO₄.

Aldehyde Reduction and Final Deprotection

Wolff-Kishner Reduction

The aldehyde group is reduced to methylene using hydrazine.

Procedure :

- Reflux the acetylated intermediate (1.0 equiv) with hydrazine hydrate (5.0 equiv) and KOH (3.0 equiv) in ethylene glycol for 8 hours.

- Acidify with HCl, extract with ethyl acetate, and concentrate.

Optimization and Challenges

Solvent and Temperature Effects

Regioselectivity in Electrophilic Substitution

- Boronate ester’s meta-directing nature necessitates hydroxyl group activation for ortho/para substitution.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 1.3 (s, 12H, pinacol), 2.1 (s, 6H, OAc), 5.1 (s, 4H, CH₂OAc), 6.8–7.2 (m, aromatic).

- ¹¹B NMR : δ 30.5 ppm (boronate ester).

Data Tables

Table 1. Reaction Conditions for Key Steps

Analyse Chemischer Reaktionen

Types of Reactions

(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The boronate ester can be reduced to form the corresponding boronic acid.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Boronic acids

Substitution: Various substituted phenylene derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.

Biology

In biological research, derivatives of this compound can be used as probes for studying enzyme activity and protein interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful for targeting specific biomolecules.

Medicine

In medicine, this compound and its derivatives have potential applications in drug development. The ability to modify the boronate ester group allows for the design of molecules with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its ability to form reversible covalent bonds with diols. This interaction can inhibit the activity of enzymes that require diols for their function, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Functional Insights

- Solubility: Diacetate groups in the target compound likely improve aqueous solubility over non-esterified boronate analogs (e.g., ’s trifluoromethyl benzoate) .

- Reactivity : The dioxaborolan group enables Suzuki-Miyaura cross-coupling, a feature absent in 1,3-dioxolanes or triazole derivatives .

- Stability : Boronate esters are generally stable under physiological conditions but hydrolyze in acidic environments, which could be leveraged for controlled drug release .

Q & A

Q. What safety protocols are critical for handling boron-containing intermediates?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust.

- Waste disposal : Hydrolyze boronates with aqueous NaOH (1M) before disposal to neutralize reactivity. Refer to OSHA guidelines and SDS documents for specific hazards (e.g., flammability of 1,4-dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.